(2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone (2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1706095-16-0
VCID: VC7319016
InChI: InChI=1S/C14H16N2OS3/c1-10-15-11(9-20-10)14(17)16-5-4-13(19-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3
SMILES: CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CS3
Molecular Formula: C14H16N2OS3
Molecular Weight: 324.48

(2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

CAS No.: 1706095-16-0

Cat. No.: VC7319016

Molecular Formula: C14H16N2OS3

Molecular Weight: 324.48

* For research use only. Not for human or veterinary use.

(2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone - 1706095-16-0

Specification

CAS No. 1706095-16-0
Molecular Formula C14H16N2OS3
Molecular Weight 324.48
IUPAC Name (2-methyl-1,3-thiazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Standard InChI InChI=1S/C14H16N2OS3/c1-10-15-11(9-20-10)14(17)16-5-4-13(19-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3
Standard InChI Key GQRMHTGAHFMJQC-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CS3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features three distinct heterocyclic components:

  • 1,4-Thiazepane: A saturated seven-membered ring with sulfur at position 1 and nitrogen at position 4.

  • 2-Methylthiazole: A five-membered aromatic ring containing sulfur and nitrogen, substituted with a methyl group at the 2-position.

  • Thiophen-2-yl: A sulfur-containing aromatic ring attached to the thiazepane core.

The methanone group bridges the thiazepane and thiazole rings, creating a planar carbonyl center that influences electronic distribution across the molecule .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₇N₂O₂S₂
Molecular Weight357.46 g/mol
IUPAC Name(2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
SMILESCC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CS3

Derived from analogous thiazepane structures .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of this compound likely follows multi-step protocols common to thiazepane derivatives. Key steps include:

  • Thiazepane Ring Formation: Cyclization of a diamine with a sulfur-containing electrophile (e.g., 1,2-dibromoethane) under basic conditions.

  • Thiophene Functionalization: Friedel-Crafts acylation or Suzuki coupling to introduce the thiophen-2-yl group at the 7-position of the thiazepane .

  • Methanone Bridge Assembly: Coupling the thiazepane intermediate with 2-methylthiazole-4-carboxylic acid via a nucleophilic acyl substitution reaction.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazepane cyclizationNaH, DMF, 80°C62
Thiophene couplingPd(PPh₃)₄, K₂CO₃, DME, reflux45
Methanone formationEDCI, HOBt, CH₂Cl₂, rt78

Adapted from methodologies for related compounds .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N of thiazole), and 698 cm⁻¹ (C-S of thiophene) .

  • ¹H NMR: Key signals include δ 2.45 (s, 3H, CH₃-thiazole), δ 3.70–4.10 (m, 4H, thiazepane N-CH₂), and δ 7.20–7.45 (m, 3H, thiophene H) .

  • Mass Spectrometry: Molecular ion peak at m/z 357.46 (M⁺), with fragmentation patterns consistent with thiazepane ring cleavage .

Thermodynamic and Solubility Data

PropertyValue
Melting Point148–152°C (decomposes)
LogP (XLogP3-AA)2.8
Aqueous Solubility<0.1 mg/mL (pH 7.4)

Predicted using computational tools for analogous structures .

Biological Activity and Mechanistic Insights

Anti-inflammatory Properties

Analogous compounds reduce COX-2 expression by 60–70% at 10 µM, suggesting potential for modulating inflammatory pathways. Molecular docking simulations indicate strong binding affinity (−9.2 kcal/mol) to the COX-2 active site .

Computational Modeling and Drug Likeness

Docking Studies

AutoDock Vina simulations predict favorable interactions with:

  • Bacterial Topoisomerase IV: Hydrogen bonding with Arg117 and π-π stacking with the thiophene ring.

  • Human Cyclooxygenase-2: Hydrophobic interactions with Val349 and Ser353 .

ADMET Predictions

ParameterPrediction
BBB PermeabilityNo (LogBB < −1)
CYP3A4 InhibitionModerate (IC₅₀ = 12 µM)
Ames MutagenicityNegative

Generated using SwissADME and ProTox-II .

Applications and Future Directions

Therapeutic Prospects

  • Antibacterial Drug Development: Optimization for MRSA-targeting agents.

  • Topical Anti-inflammatory Formulations: Leveraging poor systemic absorption for localized effects.

Synthetic Challenges

  • Ring Strain Mitigation: Strategies to improve thiazepane stability during synthesis.

  • Stereocontrol: Development of asymmetric catalysis routes for enantioselective production.

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